molecular formula C20H22N6O2 B10913757 6-(furan-2-yl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913757
M. Wt: 378.4 g/mol
InChI Key: XBHXTDXAHFBJLA-UHFFFAOYSA-N
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Description

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the nitro group can yield amino derivatives.

Scientific Research Applications

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and pyridine rings. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a pyridine ring, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-13(12-26-8-5-7-22-26)11-21-20(27)15-10-16(17-6-4-9-28-17)23-19-18(15)14(2)24-25(19)3/h4-10,13H,11-12H2,1-3H3,(H,21,27)

InChI Key

XBHXTDXAHFBJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC(C)CN4C=CC=N4)C

Origin of Product

United States

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